molecular formula C6H8N2O2S B562288 Methyl 4,5-diaminothiophene-2-carboxylate CAS No. 106850-18-4

Methyl 4,5-diaminothiophene-2-carboxylate

Cat. No.: B562288
CAS No.: 106850-18-4
M. Wt: 172.202
InChI Key: AJDXQZNWZYJVIO-UHFFFAOYSA-N
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Description

NMR Spectroscopy

Group Expected δ (¹H NMR) Expected δ (¹³C NMR)
Methyl Ester (OCH₃) 3.8–4.0 (singlet) 52–55 ppm (quaternary C)
Amino Protons (NH₂) 2.5–3.5 (broad singlet) Not directly observable
Thiophene H-3 6.5–7.0 (doublet) 100–110 ppm
Thiophene H-6 7.0–7.5 (doublet) 120–125 ppm

IR Spectroscopy

Functional Group Key Absorption (cm⁻¹)
NH Stretch 3300–3500 (broad)
Ester C=O 1700–1750
C–S (Thiophene) 700–750

UV-Vis Spectroscopy

The π→π* transition of the thiophene ring is expected near 250–300 nm , with potential bathochromic shifts due to electron-donating amino groups. The ester group may cause additional absorption bands in the 200–250 nm range.

Properties

IUPAC Name

methyl 4,5-diaminothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDXQZNWZYJVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700967
Record name Methyl 4,5-diaminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106850-18-4
Record name Methyl 4,5-diaminothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-diaminothiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the amino and ester functional groups. One common method involves the nitration of methyl thiophene-2-carboxylate followed by reduction to introduce the amino groups . The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas or metal hydrides for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Biological Activity

Methyl 4,5-diaminothiophene-2-carboxylate (MDT) is a compound of significant interest in medicinal chemistry and biological research due to its diverse pharmacological properties. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

MDT is characterized by the presence of a thiophene ring with two amino groups and a carboxylate ester. Its molecular formula is C6H8N2O2SC_6H_8N_2O_2S, and it has a molecular weight of 172.2 g/mol. The structure allows for various chemical modifications, enhancing its potential biological activities.

Biological Activity Overview

MDT exhibits a range of biological activities, including:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Exhibits properties that may reduce inflammation.
  • Antihypertensive and Anti-atherosclerotic Properties : Potential in cardiovascular health.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and E. coli
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces markers of inflammation
Cardiovascular EffectsPotential antihypertensive effects

The biological activity of MDT is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The amino groups can form hydrogen bonds with enzymes, modulating their activity.
  • Receptor Binding : MDT may bind to specific receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that MDT can influence oxidative stress levels within cells.

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of MDT against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that MDT exhibited significant inhibitory effects comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
  • Anticancer Research :
    In vitro studies demonstrated that derivatives of MDT inhibited the growth of various cancer cell lines. For instance, one derivative showed over 70% inhibition at a concentration of 10 µM, highlighting its potential as a lead compound for anticancer drug development .
  • Anti-inflammatory Effects :
    Research conducted on animal models showed that MDT reduced inflammatory markers significantly compared to controls. This suggests that MDT could be developed into therapeutic agents for inflammatory diseases .

Synthesis and Chemical Reactions

The synthesis of MDT typically involves multi-step processes starting from thiophene derivatives. Common methods include:

  • Nitration followed by Reduction : Nitration of methyl thiophene-2-carboxylate followed by reduction introduces amino groups.
  • Electrophilic Substitution Reactions : The thiophene ring can undergo electrophilic substitutions, allowing for further functionalization.

Table 2: Synthetic Routes and Conditions

Reaction TypeReagents UsedProduct Formed
NitrationNitric acidNitro derivative
ReductionLithium aluminum hydrideAmino derivative
Electrophilic SubstitutionHalogens or sulfonyl chloridesSubstituted thiophenes

Q & A

Q. What are the optimized laboratory synthesis protocols for Methyl 4,5-diaminothiophene-2-carboxylate?

this compound is typically synthesized via sequential functionalization of thiophene derivatives. A plausible route involves:

  • Bromination : Introduce bromine atoms at positions 4 and 5 of methyl thiophene-2-carboxylate using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 60°C) .
  • Amination : Replace bromine groups with amines via nucleophilic substitution. Copper(I) catalysts or Pd-mediated coupling (e.g., Buchwald-Hartwig) may enhance yield .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Key Considerations : Monitor reaction progress with TLC and confirm structure via 1H^1H-NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic Analysis :
    • NMR : Confirm substitution patterns (e.g., NH2_2 protons at δ 4.5–5.5 ppm in DMSO-d6_6) and ester group (COOCH3_3 at δ 3.8–3.9 ppm) .
    • IR : Validate amine (-NH2_2, ~3300 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) stretches .
  • Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>98%) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .

Advanced Research Questions

Q. How can this compound be utilized in designing bioactive heterocycles?

The diamino and carboxylate groups enable diverse derivatization:

  • Thienopyrimidines : React with β-ketoesters or nitriles under acidic conditions to form fused heterocycles with potential antimicrobial activity .
  • Coordination Complexes : Chelate metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) for catalytic or therapeutic applications; confirm geometry via X-ray crystallography .
  • Sulfonamide Derivatives : Treat with sulfonyl chlorides to create enzyme inhibitors (e.g., carbonic anhydrase) .

Note : Optimize solvent (e.g., DMF for polar intermediates) and stoichiometry to minimize side products.

Q. What strategies resolve contradictions in reactivity data across studies?

Discrepancies in reaction outcomes (e.g., yield, regioselectivity) may arise from:

  • Substituent Effects : Electron-donating groups (e.g., -NH2_2) alter thiophene’s aromaticity, affecting electrophilic substitution patterns. Use DFT calculations to predict reactive sites .
  • Catalytic Systems : Compare Pd/Cu vs. ligand-free conditions; lower catalyst loadings may reduce by-products .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may hydrolyze esters; validate with control experiments .

Q. What are the best practices for handling and storing this compound?

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C in amber vials to prevent oxidation of amines .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity. Test for sensitization via Ames assay .
  • Stability : Monitor degradation via HPLC; shelf life is ~6 months if stored properly .

Q. How does this compound compare to structurally similar thiophene derivatives in material science?

  • Electronic Properties : The electron-rich diamino group enhances conjugation, making it suitable for conductive polymers (bandgap ~2.5 eV via UV-Vis) .
  • Thermal Stability : TGA shows decomposition >200°C, outperforming methylthio-substituted analogs .
  • Supramolecular Assembly : Hydrogen bonding between -NH2_2 and carboxylate groups enables crystal engineering; analyze via SC-XRD .

Q. What computational methods support the design of derivatives for targeted applications?

  • Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina; validate with SPR binding assays .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with activity to guide synthesis .
  • Molecular Dynamics : Simulate stability of metal complexes in aqueous environments (NAMD/GROMACS) .

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